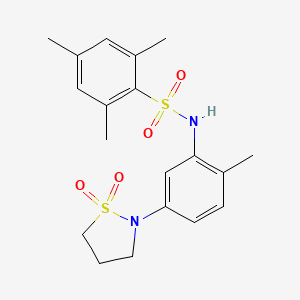

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

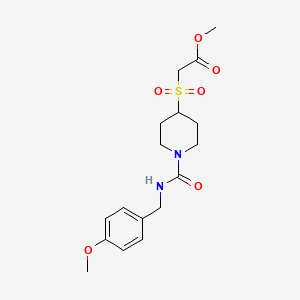

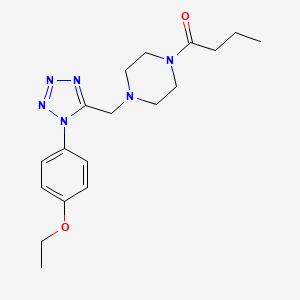

This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound includes a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The chemical formula is C23H27N5O3S . The InChI key is ZXYIRNXOAJYLCU-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antimicrobial and Antifungal Activity : Novel sulfonamide derivatives have been synthesized and evaluated for their activity against various microbial strains. Some compounds showed promising activity as antimicrobial agents, indicating potential applications in the development of new therapeutic agents for infectious diseases (Desai et al., 2013).

- Anticancer and Anti-HIV Activities : Certain sulfonamide derivatives have been investigated for their anticancer and anti-HIV activities, with some showing moderate to excellent activity against various cancer cell lines and HIV-1. This highlights their potential use in cancer and HIV/AIDS treatment strategies (Kamel et al., 2010).

Material Science and Organic Synthesis

- Synthesis of Metallophthalocyanines : Research into the synthesis of novel peripherally octa-substituted metallophthalocyanines incorporating sulfonamide moieties suggests applications in materials science, particularly in the development of materials for electronic and photonic devices (Kantekin et al., 2015).

- Development of Fluorinating Agents : The synthesis of chiral fluorinating agents based on sulfonamide structures indicates applications in the field of organic synthesis, providing new methods for the introduction of fluorine atoms into organic molecules, which is crucial for the development of pharmaceuticals and agrochemicals (Sun et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

The inhibition of CDK2 by this compound can lead to cell cycle arrest, which may result in the death of rapidly dividing cells, such as cancer cells . .

Análisis Bioquímico

Biochemical Properties

It is known that the compound has a molecular formula of C23H27N5O3S and an average mass of 453.557 Da .

Molecular Mechanism

It is known to interact with cyclin-dependent kinase 2 in humans , but the nature of these interactions and their effects on gene expression, enzyme inhibition or activation are not yet clear.

Dosage Effects in Animal Models

The effects of different dosages of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide in animal models, including any threshold effects, toxic effects, or adverse effects at high doses, have not been studied .

Propiedades

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-13-10-15(3)19(16(4)11-13)27(24,25)20-18-12-17(7-6-14(18)2)21-8-5-9-26(21,22)23/h6-7,10-12,20H,5,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYJXOMVVVMJHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine](/img/structure/B2798141.png)

![3-cyclohexyl-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2798142.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2798143.png)

![1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B2798145.png)

![N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2798148.png)

![N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-hydroxybenzenecarboxamide](/img/structure/B2798151.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2798153.png)

![N-Methyl-1-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2798155.png)

![(E)-2-(7-(but-2-en-1-yl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2798160.png)